molecular formula C5H6O2 B1316832 4,5-Dihydrofuran-2-carbaldehyde CAS No. 63493-93-6

4,5-Dihydrofuran-2-carbaldehyde

Cat. No. B1316832
CAS RN: 63493-93-6
M. Wt: 98.1 g/mol
InChI Key: AKEUNKGGNNAMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dihydrofuran-2-carbaldehyde” is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.1 . The IUPAC name for this compound is 4,5-dihydrofuran-2-carbaldehyde . The InChI code for this compound is 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 .


Molecular Structure Analysis

The molecular structure of “4,5-Dihydrofuran-2-carbaldehyde” can be represented by the InChI code 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 . This indicates that the compound consists of a five-membered ring (furan) with two hydrogen atoms, an oxygen atom, and a carbaldehyde group attached to it .

properties

IUPAC Name

2,3-dihydrofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEUNKGGNNAMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558135
Record name 4,5-Dihydrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrofuran-2-carbaldehyde

CAS RN

63493-93-6
Record name 4,5-Dihydrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 2
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 3
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 4
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 5
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 6
4,5-Dihydrofuran-2-carbaldehyde

Citations

For This Compound
98
Citations
AS Amarasekara, LTD Williams, CC Ebede - Carbohydrate research, 2008 - Elsevier
The anomeric composition of d-fructose in dimethyl sulfoxide changes when the solution is heated from room temperature to 150C, with a small increase in the α-furanose form at the …
Number of citations: 423 www.sciencedirect.com
N Nikbin, S Caratzoulas, DG Vlachos - ChemCatChem, 2012 - Wiley Online Library
We have tested and discussed the accuracy of hybrid quantum mechanics/molecular mechanics molecular dynamics free energy calculations for the investigation of the mechanism of …
Q Ren, H Ma, W Wang, C Chen, J Xiao, P Che… - Biomass and …, 2023 - Elsevier
In this study, a mesoporous Nb-W oxide solid acid catalyst was synthesized and characterized in detail by TEM, N 2 physisorption, and Py-FTIR. Effects of the calcination temperature on …
Number of citations: 1 www.sciencedirect.com
H Kimura, M Nakahara… - The Journal of Physical …, 2013 - ACS Publications
Noncatalytic reactions of d-fructose were kinetically investigated in dimethylsulfoxide (DMSO), water, and methanol as a function of time at temperatures of 30–150 C by applying in situ …
Number of citations: 120 pubs.acs.org
J Zhang, A Das, RS Assary, LA Curtiss… - Applied Catalysis B …, 2016 - Elsevier
We report on a combined experimental and theoretical study of the acid catalyzed dehydration of d-fructose in dimethylsulfoxide (DMSO) using; Amberlyst 70, PO 4 3− /niobic acid, and …
Number of citations: 73 www.sciencedirect.com
AS Amarasekara, A Razzaq - Carbohydrate research, 2014 - Elsevier
The conversion of d-glucose to 5-hydroxymethylfurfural (HMF) in the presence of 5.48 mol % 1-(1-propylsulfonic)-3-methylimidazolium chloride acidic ionic liquid catalyst in DMSO at …
Number of citations: 47 www.sciencedirect.com
ADK Deshan, JJ Forero, JP Bartley, C Marasinghege… - Fuel, 2021 - Elsevier
Biomass-derived carbon catalysts have been extensively studied for the dehydration of sugars to platform chemical 5-hydroxymethyl furfural (HMF), which can be used to produce …
Number of citations: 14 www.sciencedirect.com
HJ Lee, CW Cho - European Journal of Organic Chemistry, 2014 - Wiley Online Library
New, chiral pyrrolizine‐based triheterocycles were obtained by the organocatalytic asymmetric cascade aza‐Michael–aldol reaction of α‐branched α,β‐unsaturated aldehydes with 2‐(…
C Yue, G Li, EA Pidko, JJ Wiesfeld, M Rigutto… - …, 2016 - Wiley Online Library
Dehydration of glucose to 5‐hydroxymethylfurfural (HMF) remains a significant problem in the context of the valorization of lignocellulosic biomass. Hydrolysis of WCl 6 and NbCl 5 …
AS Amarasekara, LH Nguyen, H Du… - SN Applied Sciences, 2019 - Springer
The kinetics and the mechanism of Dowex 50WX8 catalyzed conversion of d-fructose to 5, 5′-[oxybis(methylene)]bis[2-furaldehyde] via the intermediate 5-hydroxymethylfurfural was …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.